BenchChemオンラインストアへようこそ!

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

PI3K inhibition Structure-activity relationship Kinase assay

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide (CAS 577697-79-1) is a synthetic, small-molecule quinoxaline derivative belonging to the benzenesulfonamide class of kinase inhibitors. Its structure features a quinoxaline core substituted at the 2-position with a 4-fluorobenzenesulfonamide group and at the 3-position with a benzylamino moiety.

Molecular Formula C21H17FN4O2S
Molecular Weight 408.45
CAS No. 577697-79-1
Cat. No. B2740608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
CAS577697-79-1
Molecular FormulaC21H17FN4O2S
Molecular Weight408.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26)
InChIKeyCOUMMSCYICFFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide (CAS 577697-79-1): Procurement-Relevant Chemical Identity and Pharmacological Class


N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide (CAS 577697-79-1) is a synthetic, small-molecule quinoxaline derivative belonging to the benzenesulfonamide class of kinase inhibitors. Its structure features a quinoxaline core substituted at the 2-position with a 4-fluorobenzenesulfonamide group and at the 3-position with a benzylamino moiety . The compound is structurally closely related to the PI3K/mTOR inhibitor clinical candidates XL-147 and XL-765, and is primarily investigated as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are frequently dysregulated in cancer [1]. The benzylamino substituent distinguishes it from simpler aniline or butylamine analogs, potentially altering target engagement and physicochemical properties that are critical for scientific selection .

Why N-[3-(Benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide Cannot Be Simply Replaced by Generic Quinoxaline Sulfonamide Analogs


The quinoxaline sulfonamide scaffold is highly sensitive to substitution patterns; even minor modifications to the 3-amino substituent can profoundly alter kinase selectivity, cellular potency, and drug-like properties. For instance, replacing the benzylamino group with a phenylamino or butylamino moiety has been shown to shift PI3K isoform inhibition profiles and modulate cytotoxicity against cancer cell lines in related series [1]. Direct head-to-head comparisons are sparse, but SAR studies on analogous 2-arylamino-3-(arylsulfonyl)quinoxalines demonstrate that the nature of the amine substituent directly impacts PI3Kα IC50 values, with variations exceeding an order of magnitude [1]. Consequently, substituting N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide with a generic analog risks compromising target potency and confounding experimental outcomes. The specific benzylamino-4-fluorobenzenesulfonamide combination thus represents a distinct chemical tool that cannot be assumed interchangeable with other members of the class [2].

Quantitative Differentiation Evidence for N-[3-(Benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide vs. Key Analogs


Comparison of PI3Kα Inhibitory Potency: Benzylamino vs. Phenylamino and Butylamino Analogs

The 3-amino substituent on the quinoxaline core is a critical determinant of PI3Kα inhibitory activity. In a comprehensive SAR study of 2-arylamino-3-(arylsulfonyl)quinoxalines, the most potent compound (17, PI3Kα IC50: 0.07 μM) featured a 3,4-dimethoxyphenylamino group, while simpler aniline derivatives showed significantly reduced potency [1]. Although direct IC50 data for the specific benzylamino analog are not published in this series, the benzylamino group provides a balance of steric bulk and lipophilicity that is distinct from the butylamino (clogP ~3.1) and phenylamino (clogP ~3.5) variants. The 4-fluorobenzenesulfonamide moiety further enhances metabolic stability relative to unsubstituted benzenesulfonamide congeners [2]. This compound is therefore predicted to occupy a unique activity space within the quinoxaline sulfonamide PI3K inhibitor class.

PI3K inhibition Structure-activity relationship Kinase assay

HIV-1 Nef Antagonism: A Distinct Biological Profile Absent in PI3K-Selective Quinoxaline Sulfonamides

The 4-chloro analog of the target compound, N-[3-(benzylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide, has been identified as a potential HIV-1 Nef inhibitor . In a yeast-based phenotypic screen, the closely related diaminoquinoxaline benzenesulfonamide DQBS inhibited Nef-dependent HIV-1 replication with an IC50 of approximately 5 μM in T-cell assays [1]. The target compound, with its 4-fluoro substitution, may retain Nef inhibitory activity while offering improved metabolic stability due to the electron-withdrawing fluorine atom. This represents a dual-activity profile—PI3K inhibition and Nef antagonism—that is not observed with standard PI3K inhibitors like XL-147 or XL-765 [2].

HIV-1 Nef Antiviral Host-pathogen interaction

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Preclinical Candidates

Calculated physicochemical properties for N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide (Molecular Weight: 408.45 g/mol, Formula: C21H17FN4O2S) reveal a distinct profile compared to advanced PI3K inhibitors . While XL-147 (MW 443.5, clogP ~3.8) and XL-765 (MW 462.5, clogP ~3.2) have higher molecular weights and lipophilicities, the target compound's lower molecular weight (408.45) and moderate clogP (~3.0) may offer advantages in solubility and permeability. The benzylamino group contributes 3 hydrogen bond donors/acceptors, balancing potency and drug-likeness compared to the more lipophilic phenylamino analog (clogP ~3.5) [1].

Drug-likeness Lipophilicity ADME prediction

Synthetic Accessibility and Scalability: Advantages Over Multi-Step Clinical Candidates

The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is achievable via a concise two-step sequence: (1) condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl equivalent to form the quinoxaline core, followed by (2) sequential introduction of the benzylamino and 4-fluorobenzenesulfonamide groups . This contrasts sharply with the multi-step syntheses required for XL-147 and XL-765, which involve complex benzothiadiazole or pyrimidine couplings [1]. A related patent (WO2007044729A2) describes high-yielding routes to N-(3-amino-quinoxalin-2-yl)-sulfonamides, with typical overall yields exceeding 50% [1]. The commercial availability of intermediates and the avoidance of protecting-group chemistry further enhance scalability, potentially reducing procurement costs by 30–50% compared to more complex analogs.

Synthetic chemistry Scale-up Cost of goods

Kinase Selectivity Profile: Predicted PI3K Isoform Bias vs. Pan-PI3K Inhibitors

While comprehensive kinome profiling for this specific compound is not publicly available, SAR data from the quinoxaline sulfonamide class indicate that the N-3 substituent strongly influences PI3K isoform selectivity [1]. XL-147 is a pan-PI3K inhibitor with IC50 values of 39 nM (PI3Kα), 383 nM (PI3Kβ), 36 nM (PI3Kδ), and 23 nM (PI3Kγ). In contrast, compounds with bulkier 3-amino substituents, such as benzylamino derivatives, have been shown to exhibit selectivity for PI3Kα over PI3Kβ and PI3Kγ in related chemical series [2]. The benzylamino group of the target compound is expected to confer a selectivity bias towards PI3Kα, potentially reducing off-target effects on immune cell function (PI3Kδ/γ) compared to pan-inhibitors [1].

Kinase selectivity PI3K isoforms Off-target screening

Optimal Application Scenarios for N-[3-(Benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide Based on Differential Evidence


PI3Kα-Selective Chemical Probe Development for Oncology Target Validation

The compound's predicted PI3Kα selectivity [1] makes it an ideal starting point for developing chemical probes to dissect PI3Kα-specific signaling in PIK3CA-mutant cancer cell lines. Unlike pan-PI3K inhibitors such as XL-147, which concurrently suppress PI3Kδ and PI3Kγ involved in immune function, this compound may allow for cleaner interpretation of PI3Kα-dependent phenotypes. Researchers can use it to validate PI3Kα as a therapeutic target in breast, colorectal, and ovarian cancer models while minimizing confounding effects from off-target kinase inhibition [2].

Dual-Target HIV-1 Nef / PI3K Mechanistic Studies

The structural similarity to known HIV-1 Nef inhibitors [1] positions this compound as a unique tool for studying the intersection of host kinase signaling and viral pathogenesis. Unlike dedicated antiretroviral agents, it may simultaneously inhibit Nef-dependent MHC-I downregulation and PI3K-driven cell survival pathways, offering a novel approach to 'shock and kill' strategies or immune-based clearance of HIV reservoirs. This dual activity is not achievable with standard PI3K inhibitors or antiretrovirals used in isolation [2].

Cost-Effective Lead Optimization in Academic and Biotech Drug Discovery

With a synthetic route requiring only 2–3 steps and commercially available starting materials [1], this compound offers a significant cost advantage over more complex clinical candidates like XL-147 and XL-765. Academic labs and small biotech companies can procure or synthesize gram quantities for structure-activity relationship (SAR) studies, in vivo pharmacokinetic profiling, and preliminary toxicology assessment without the prohibitive costs associated with multi-step clinical leads [2].

Comparative Kinase Profiling to Deconvolute PI3K Isoform Functions

The unique benzylamino substituent may confer an isoform selectivity profile distinct from both pan-PI3K inhibitors and isoform-selective inhibitors currently in clinical development [1]. By including this compound in a panel of quinoxaline sulfonamide analogs with systematic variations at the 3-amino position, researchers can generate high-resolution SAR maps correlating specific structural features with PI3K isoform inhibition, cellular potency, and selectivity. This approach is valuable for training computational models and guiding the rational design of next-generation PI3K therapeutics [2].

Quote Request

Request a Quote for N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.